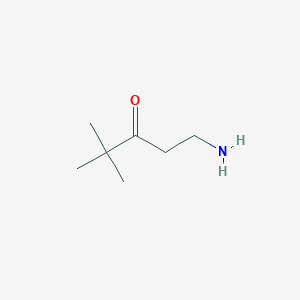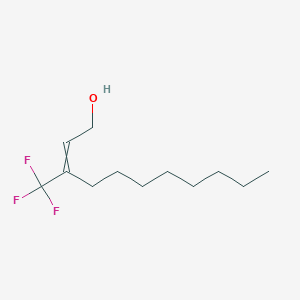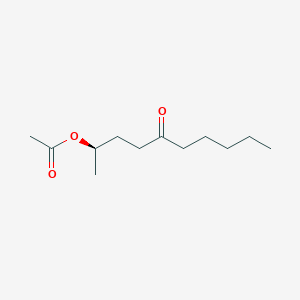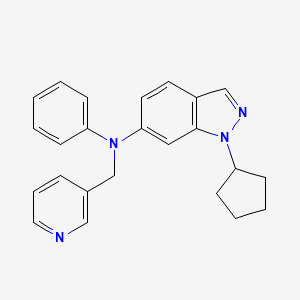![molecular formula C21H26O6 B12539681 3-Butoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde CAS No. 656810-24-1](/img/structure/B12539681.png)
3-Butoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde is an organic compound with the molecular formula C21H26O6. This compound features a benzaldehyde core substituted with butoxy and trimethoxyphenylmethoxy groups, making it a complex aromatic aldehyde. The presence of the trimethoxyphenyl group is particularly notable due to its significance in various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde typically involves the reaction of 3,4,5-trimethoxybenzyl alcohol with 3-butoxy-4-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Butoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-Butoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzoic acid.
Reduction: 3-Butoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Butoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-Butoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), which are crucial for cell division and stress response. This inhibition can lead to anti-cancer effects by preventing the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: Shares the trimethoxyphenyl group but lacks the butoxy substitution.
3-Butoxy-4-methoxybenzaldehyde: Similar structure but without the trimethoxyphenyl group.
3-Butoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzoic acid: An oxidized derivative of the compound.
Uniqueness
3-Butoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde is unique due to the combination of the butoxy and trimethoxyphenyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and its bioactivity in medicinal chemistry .
Properties
CAS No. |
656810-24-1 |
|---|---|
Molecular Formula |
C21H26O6 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
3-butoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C21H26O6/c1-5-6-9-26-18-10-15(13-22)7-8-17(18)27-14-16-11-19(23-2)21(25-4)20(12-16)24-3/h7-8,10-13H,5-6,9,14H2,1-4H3 |
InChI Key |
HFJFGFSBNAEAAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)C=O)OCC2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


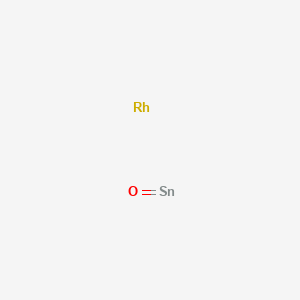
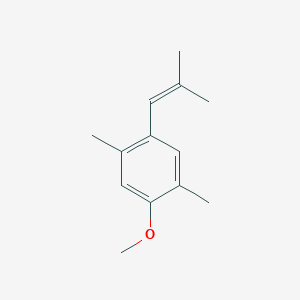
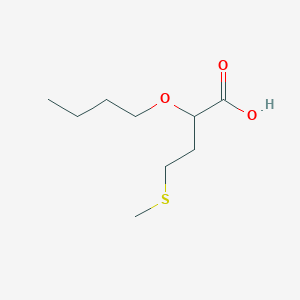
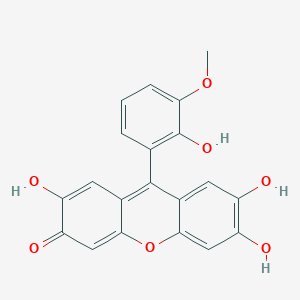
![[3-(Fluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B12539622.png)
![N-[1-Cyano-3-(5-methyl-1,1-dioxo-1H-1lambda~6~-thiophen-2-yl)propyl]acetamide](/img/structure/B12539629.png)
![4-[3-(3-Chlorophenyl)acryloyl]phenyl prop-2-enoate](/img/structure/B12539633.png)
